molecular formula C15H15N3O4S B568836 Desdifluoromethoxy Hydroxy Pantoprazole CAS No. 1261238-06-5

Desdifluoromethoxy Hydroxy Pantoprazole

Numéro de catalogue B568836
Numéro CAS: 1261238-06-5
Poids moléculaire: 333.362
Clé InChI: JDTUAEPGGXGQMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desdifluoromethoxy Hydroxy Pantoprazole is an impurity in the synthesis of Pantoprazole , a proton pump inhibitor used to treat erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excess stomach acid such as Zollinger-Ellison syndrome .


Synthesis Analysis

Pantoprazole is synthesized by the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to afford a thioether, which is subsequently oxidized to the product .


Molecular Structure Analysis

The molecular formula of this compound is C15H15N3O4S . The IUPAC name is 2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol .


Chemical Reactions Analysis

A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5–8 . The controlled release of the pantoprazole from the drug carriers indicated that the release of the pantoprazole is temperature-sensitive .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.36 . It has a boiling point of 625.0±65.0 °C at 760 mmHg and a density of 1.53±0.1 g/cm3 .

Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Use

Pantoprazole is an irreversible PPI that effectively reduces gastric acid secretion. It is used in combination therapies for the eradication of Helicobacter pylori infections and the treatment of gastroesophageal reflux disease (GORD), demonstrating similar efficacy to other PPIs like omeprazole and lansoprazole. Its applications extend to preventing relapses in patients with healed GORD and treating hypersecretory conditions, including Zollinger-Ellison syndrome. Pantoprazole is well-tolerated in both oral and intravenous formulations, providing a versatile option for acid-related disorder management (Cheer, Prakash, Faulds, & Lamb, 2003).

Formulation and Delivery Systems

Research into Pantoprazole's delivery systems aims to improve its stability and efficacy. Studies have developed sodium pantoprazole-loaded enteric microparticles and microspheres to protect the drug from gastric acid, ensuring its absorption in the intestinal tract. These formulations utilize polymers like Eudragit S100 and hydroxypropyl methylcellulose (HPMC) for enteric protection, demonstrating satisfactory encapsulation efficiency and gastro-resistance (Raffin, Jornada, Ré, Pohlmann, & Guterres, 2006; Comoglu, Gonul, Doğan, & Bascı, 2008).

Novel Applications and Effects

Emerging studies explore Pantoprazole's potential benefits beyond its conventional use. For instance, its effects on neuroprotective properties, indicating that Pantoprazole could serve as a supportive therapeutic agent in conditions like epilepsy due to its positive impact on seizure control, oxidative stress, and apoptosis (Taskiran, Ergul, Gunes, Ozturk, Sahin, & Ozdemir, 2020). Moreover, Pantoprazole has been studied for its inhibitory effect on the corrosion of copper in acidic solutions, suggesting applications beyond pharmacology (Saadawy, 2016).

Safety and Efficacy

Comprehensive studies affirm Pantoprazole's safety, showing no significant adverse events over long-term treatment except for a possible increase in enteric infections. This finding underscores its reliability for chronic use in managing acid-related conditions (Moayyedi, Eikelboom, Bosch, Connolly, Dyal, Shestakovska, Leong, Anand, Störk, Branch, Bhatt, Verhamme, O’Donnell, Maggioni, Lonn, Piegas, Ertl, Keltai, Bruns, Muehlhofer, Dagenais, Kim, Hori, Steg, Hart, Diaz, Alings, Widimsky, Avezum, Probstfield, Zhu, Liang, López-Jaramillo, Kakkar, Parkhomenko, Rydén, Pogosova, Dans, Lanas, Commerford, Torp-Pedersen, Guzik, Vinereanu, Tonkin, Lewis, Félix, Yusoff, Metsarinne, Fox, & Yusuf, 2019).

Mécanisme D'action

Target of Action

Desdifluoromethoxy Hydroxy Pantoprazole, a derivative of Pantoprazole, primarily targets the hydrogen-potassium ATPase pump (also known as the proton pump) located on the luminal surface of the gastric parietal cell . This pump is responsible for the final step in the production of gastric acid .

Mode of Action

This compound exerts its effects by irreversibly binding to the sulfhydryl groups of cysteines found on the proton pump . This binding prevents the final step in gastric acid production, leading to the inhibition of both basal and stimulated gastric acid secretion . The inhibition is irrespective of the stimulus, meaning it occurs under all conditions that would normally trigger acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the proton pump, the drug disrupts the process of hydrogen ion (proton) exchange with potassium ions at the secretory surface of the gastric parietal cells . This disruption leads to a decrease in gastric acidity and an increase in gastric pH .

Pharmacokinetics

The drug’s half-life is longer than 24 hours due to the irreversible binding to the proton pump . New enzyme needs to be expressed in order to resume acid secretion .

Result of Action

The primary result of this compound’s action is a significant reduction in gastric acid secretion . This leads to an increase in gastric pH, which can promote the healing of gastric and duodenal ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions associated with hypersecretion of gastric acid .

Action Environment

The action of this compound is influenced by the acidic environment within the gastric parietal cells . The drug is converted into its active form in this environment, where it can bind to the proton pump . The efficacy of the drug may also be influenced by genetic factors, such as the presence of certain cytochrome P450 (CYP) isoenzymes .

Safety and Hazards

Long-term treatment with Pantoprazole may make it harder for your body to absorb vitamin B-12, resulting in a deficiency of this vitamin . Pantoprazole can cause kidney problems . Diarrhea may be a sign of a new infection . Pantoprazole may cause new or worsening symptoms of lupus . You may be more likely to have a broken bone while taking this medicine long term or more than once per day .

Orientations Futures

Pantoprazole 40 mg was associated with complete relief of GERD-related symptoms in the majority of patients with ERD and NERD . Furthermore, the severity of symptoms was significantly reduced in patients without complete relief of symptoms . Recently published data have demonstrated that daily pantoprazole maintenance therapy for up to 15 years for severe acid peptic disease is effective and well tolerated with no identified safety concerns .

Propriétés

IUPAC Name

2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-21-13-5-6-16-12(14(13)22-2)8-23(20)15-17-10-4-3-9(19)7-11(10)18-15/h3-7,19H,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUAEPGGXGQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.